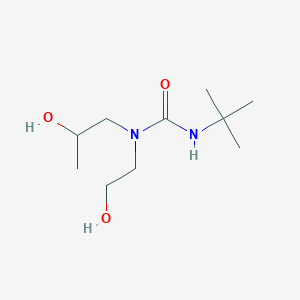
Urea, N'-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of urea moiety substituted with hydroxyethyl and hydroxypropyl groups, along with a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- typically involves the reaction of urea with appropriate alcohols and alkylating agents. One common method is the reaction of urea with 2-hydroxyethylamine and 2-hydroxypropylamine in the presence of a tert-butylating agent under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the formulation of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy groups can form hydrogen bonds with target molecules, while the urea moiety can participate in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-bis(2-hydroxyethyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(2-hydroxypropyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(1,1-dimethylethyl)-: Similar structure but lacks the hydroxyethyl and hydroxypropyl groups.
Uniqueness
The presence of both hydroxyethyl and hydroxypropyl groups, along with the tert-butyl group, makes Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- unique. These functional groups confer specific chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.
Propiedades
Número CAS |
885024-89-5 |
|---|---|
Fórmula molecular |
C10H22N2O3 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-tert-butyl-1-(2-hydroxyethyl)-1-(2-hydroxypropyl)urea |
InChI |
InChI=1S/C10H22N2O3/c1-8(14)7-12(5-6-13)9(15)11-10(2,3)4/h8,13-14H,5-7H2,1-4H3,(H,11,15) |
Clave InChI |
TXDXRHGRYPYKHB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CCO)C(=O)NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


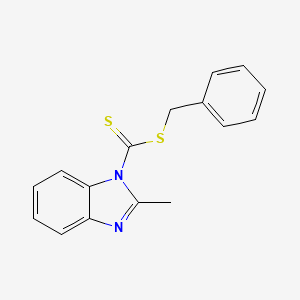
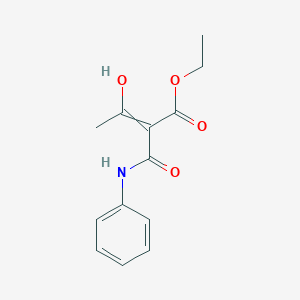
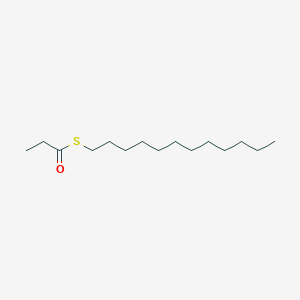
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
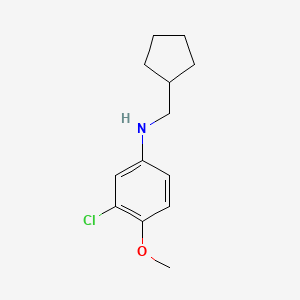
![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)
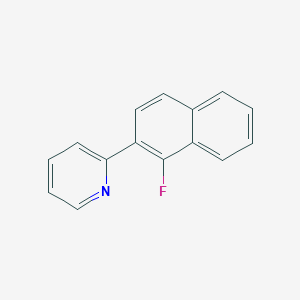

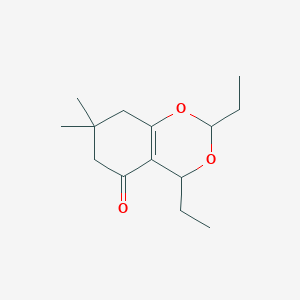
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
